molecular formula C12H21NO4 B8184960 Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Cat. No.: B8184960
M. Wt: 243.30 g/mol
InChI Key: SIRQOZVFCRSBNJ-VIFPVBQESA-N
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Description

Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability and preventing unwanted reactions during synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate typically involves the protection of an amino acid derivative with a Boc group. One common method involves the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acid derivatives can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and increased sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate can undergo various chemical reactions, including:

    Hydrolysis: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Removal of the Boc group yields the free amine.

    Substitution: Formation of substituted amine derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced products depending on the specific reaction conditions.

Scientific Research Applications

Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate primarily involves the protection of amine groups during synthetic processes. The Boc group provides steric hindrance, preventing unwanted side reactions and allowing for selective deprotection under acidic conditions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses, particularly in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (S)-2-((tert-butoxycarbonyl)amino)pentanoate: Similar structure but lacks the double bond in the pent-4-enoate moiety.

    Ethyl (S)-2-((tert-butoxycarbonyl)amino)butanoate: Shorter carbon chain compared to pent-4-enoate.

    Ethyl (S)-2-((tert-butoxycarbonyl)amino)hexanoate: Longer carbon chain compared to pent-4-enoate.

Uniqueness

Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is unique due to the presence of the double bond in the pent-4-enoate moiety, which can participate in additional chemical reactions such as polymerization or cross-linking. This feature provides additional versatility in synthetic applications compared to similar compounds .

Properties

IUPAC Name

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRQOZVFCRSBNJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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